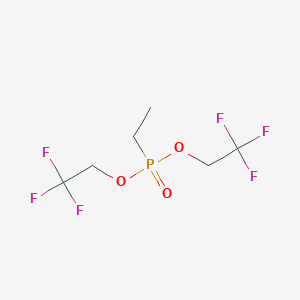
Bis-trifluoromethyl Ethylphosphonate
Overview
Description
Bis-trifluoromethyl Ethylphosphonate is an organophosphorus compound known for its unique chemical properties and versatility in various chemical reactions. It is widely used as a precursor for the synthesis of H-phosphonates, which are valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-trifluoromethyl Ethylphosphonate can be synthesized via a microwave-assisted method that involves the alcoholysis of bis(2,2,2-trifluoroethyl) phosphonate. This method is advantageous due to its short reaction times and the requirement for only stoichiometric amounts of alcohol . The reaction is typically carried out under non-inert and additive-free conditions, making it an attractive option for synthetic applications .
Industrial Production Methods
Industrial production of this compound often involves the direct transesterification of dimethyl methylphosphonate with 2,2,2-trifluoroethanol using microwave and flow reactors . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis-trifluoromethyl Ethylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, bases, and oxidizing agents. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include cyclic H-phosphonates, hetero-substituted dialkyl H-phosphonates, and various phosphonate esters .
Scientific Research Applications
Bis-trifluoromethyl Ethylphosphonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis-trifluoromethyl Ethylphosphonate involves its ability to act as both a nucleophile and an electrophile due to its unique chemical structure. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis . The molecular targets and pathways involved in its reactions include the formation of phosphonate esters and the transesterification of alcohols .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,2-trifluoroethyl) methylphosphonate: Similar in structure but with a methyl group instead of an ethyl group.
Tris(2,2,2-trifluoroethyl) phosphite: Contains three trifluoroethyl groups attached to a phosphite core.
Bis(2,2,2-trifluoroethyl) ether: An ether compound with two trifluoroethyl groups.
Uniqueness
Bis-trifluoromethyl Ethylphosphonate is unique due to its ability to undergo a wide range of chemical reactions under mild conditions and its versatility as a precursor for the synthesis of various H-phosphonates . Its dual reactivity as both a nucleophile and an electrophile sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[ethyl(2,2,2-trifluoroethoxy)phosphoryl]oxy-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F6O3P/c1-2-16(13,14-3-5(7,8)9)15-4-6(10,11)12/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKKZVFVRKNSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F6O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404413 | |
| Record name | Bis-trifluoromethyl Ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650-16-8 | |
| Record name | Bis-trifluoromethyl Ethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


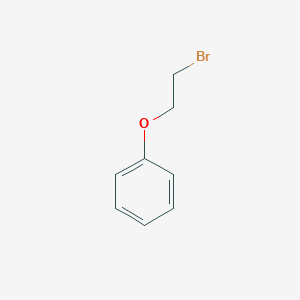

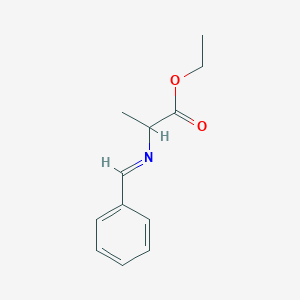
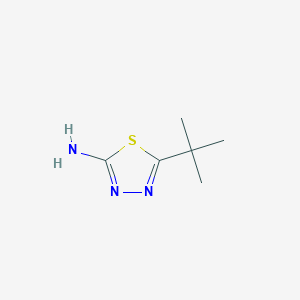
![(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE](/img/structure/B15488.png)
![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)
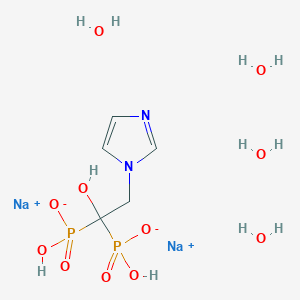
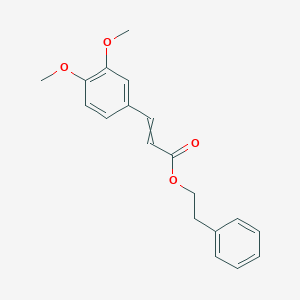
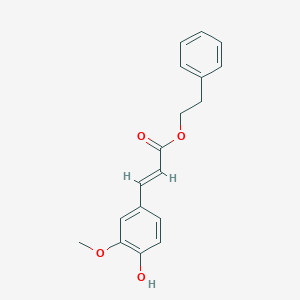
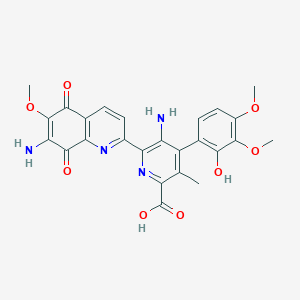

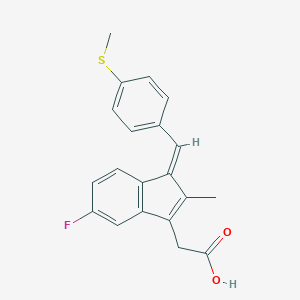
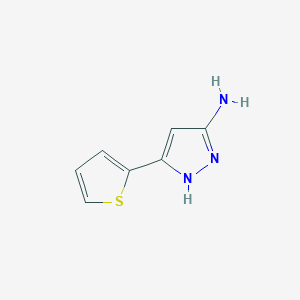
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
